(R)-Phenyl(P-tolyl)methanamine
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Overview
Description
®-Phenyl(P-tolyl)methanamine is an organic compound that features a phenyl group and a p-tolyl group attached to a methanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Phenyl(P-tolyl)methanamine typically involves the reaction of phenylmethanamine with p-tolyl derivatives under controlled conditions. One common method is the reductive amination of benzaldehyde with p-toluidine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol at room temperature, yielding ®-Phenyl(P-tolyl)methanamine with high purity .
Industrial Production Methods
On an industrial scale, the production of ®-Phenyl(P-tolyl)methanamine may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation of nitro compounds to amines. The process is conducted under high pressure and temperature to achieve efficient conversion and high yields .
Chemical Reactions Analysis
Types of Reactions
®-Phenyl(P-tolyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
®-Phenyl(P-tolyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with neurotransmitter receptors.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the manufacture of pharmaceuticals
Mechanism of Action
The mechanism of action of ®-Phenyl(P-tolyl)methanamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic pathways, influencing biochemical processes. Its aromatic structure allows it to engage in π-π interactions and hydrogen bonding with target molecules, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
Phenylmethanamine: Lacks the p-tolyl group, making it less hydrophobic.
p-Toluidine: Contains a single aromatic ring, leading to different reactivity and applications.
Benzylamine: Similar structure but without the methyl group on the aromatic ring.
Uniqueness
®-Phenyl(P-tolyl)methanamine is unique due to the presence of both phenyl and p-tolyl groups, which confer distinct chemical and physical properties. This dual aromatic structure enhances its ability to participate in diverse chemical reactions and increases its potential for various applications in research and industry .
Properties
Molecular Formula |
C14H15N |
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Molecular Weight |
197.27 g/mol |
IUPAC Name |
(R)-(4-methylphenyl)-phenylmethanamine |
InChI |
InChI=1S/C14H15N/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h2-10,14H,15H2,1H3/t14-/m1/s1 |
InChI Key |
UHPQFNXOFFPHJW-CQSZACIVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](C2=CC=CC=C2)N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)N |
Origin of Product |
United States |
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